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Compound of Interest

Compound Name: Moxalactam

Cat. No.: B15564020

Introduction

Moxalactam, also known as latamoxef, is a broad-spectrum, third-generation oxacephem
antibiotic.[1][2] Structurally similar to cephalosporins, it is distinguished by the substitution of an
oxygen atom for the sulfur atom in the dihydrothiazine ring of the cephem nucleus.[3][4] This
modification contributes to its enhanced antibacterial activity.[3] Moxalactam exhibits potent
activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic
species, and demonstrates significant stability against many bacterial B-lactamases.[2][5] This
guide provides a detailed examination of its chemical structure and stability profile, tailored for
researchers and professionals in drug development.

Chemical Structure

Moxalactam is a synthetic -lactam antibiotic with a complex molecular architecture that
dictates its biological activity and stability.

IUPAC Name: (6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyllJamino]-7-methoxy-3-[(1-
methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

[6]

Core Structure: The foundation of moxalactam is a 5-oxa-1-azabicyclo[4.2.0]oct-2-ene ring
system, which classifies it as an oxacephem.[6] This replacement of the sulfur atom, typically
found in cephalosporins, with an oxygen atom is a key structural feature.[3]
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Key Substituents and their Functional Significance:

e 7a-Methoxy Group: This substituent on the -lactam ring is crucial for the compound's
stability against a wide variety of B-lactamases, particularly cephalosporinases produced by
Gram-negative bacteria.[3][7][8] This steric hindrance protects the [3-lactam ring from
enzymatic hydrolysis.

e p-Hydroxyphenylmalonyl Side Chain (at position 7): This group positively influences the
antibacterial spectrum and [3-lactamase stability.[3] It also contributes to the pharmacokinetic
profile of the drug.[3]

e 1-Methyl-1H-tetrazol-5-yl-thiomethyl Side Chain (at position 3): This moiety is associated
with maximizing the in vitro antibacterial activity.[3] However, this side chain has also been
linked to an increased risk of bleeding and disulfiram-like reactions when alcohol is
consumed.[1]

Stereochemistry: Moxalactam possesses a chiral center in the p-hydroxyphenylmalonyl side
chain, leading to the existence of two epimers: R and S.[9][10] The R-epimer is generally
considered to be about twice as active as the S-epimer against most susceptible organisms,
although they show equal activity against Pseudomonas aeruginosa.[10][11] These epimers
are stereochemically unstable and can undergo interconversion (epimerization) in solution.[9]

Stability Profile

The stability of moxalactam is influenced by several factors, including its stereochemistry, the
pH of the medium, temperature, and the presence of enzymes.

Epimerization and Stereochemical Stability

Moxalactam in solution exists as an equilibrium mixture of its R and S epimers.[9] The ratio of
these epimers at equilibrium is dependent on the solvent. In buffered saline, the R:S ratio is
approximately 50:50, while in serum, it shifts to 45:55.[10][11] The epimers are stable when
stored at -20°C.[11] However, at higher temperatures, they interconvert until equilibrium is
reached.
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Interconversion Half-

Condition Epimer ife Reference
Serum at 37°C R 1.5 hours [11]

S 1.5 hours [11]

Serum at 22°C R 4.8 hours [11]

S 11 hours [11]

Serum at 4°C R 13 hours [11]

S 43 hours [11]

pH-Dependent Stability

The degradation and epimerization of moxalactam in aqueous solutions are highly dependent
on pH. The kinetics of both processes have been shown to follow pseudo-first-order reactions.
[12]

» Degradation: Moxalactam exhibits its maximum stability in the pH range of 4.0 to 6.0.[12] Its
degradation is subject to both hydrogen ion (acidic) and hydroxide ion (basic) catalysis.[12]

o Epimerization: The rate of epimerization is minimized at a pH of approximately 7.0.[12] In the
acidic region, the dissociation of the side chain carboxylic acid group influences the rate,
while in the basic region, it is catalyzed by hydroxide ions.[12]
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Parameter

Optimal pH for
Stability

Influencing Factors Reference

Degradation

40-6.0

Hydrogen and
hydroxide ion

e [12]
catalysis; dissociation

of the phenolic group.

Epimerization

Dissociation of the

side chain carboxylic

~7.0 acid group (acidic pH);  [12]

hydroxide ion

catalysis (basic pH).

Temperature-Dependent Stability

Moxalactam's stability is significantly affected by temperature. It is relatively stable when

stored at low temperatures.

Storage Temperature Observed Stability Reference
Recommended for long-term

-70°C storage; stable forup to 1 year  [13][14]
in MIC trays.
Suitable for storage up to 3

-25°C months for many B-lactams, [13][14]
including moxalactam.

-20°C Epimers are stable. [11]
Appears to be unsuitable for

-10°C [13][14]
storage.

4°C Relatively stable. [13]
Appreciable loss of activity in
serum, with a half-life of

37°C [10][15]

approximately 8 hours for the

R+S mixture.
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B-Lactamase Stability

A key feature of moxalactam is its high degree of stability against a broad range of 3-

lactamase enzymes.[5][7] This resistance is primarily conferred by the 7a-methoxy group.[3]

Resistance to Hydrolysis: Moxalactam is not significantly hydrolyzed by common plasmid
and chromosomally-mediated B-lactamases.[7][16] It shows excellent resistance to
cephalosporinases.[17][18]

Inhibition and Inactivation: Moxalactam acts as a potent inhibitor of some
cephalosporinases.[19] It can progressively inactivate these enzymes, a property that
contributes significantly to its stability and efficacy against (-lactamase-producing organisms.
[17][18]

Experimental Protocols
Protocol for Stability and Epimerization Analysis by
HPLC

This protocol outlines a method to determine the degradation and epimerization kinetics of

moxalactam in aqueous solutions.[12]

a. Sample Preparation:

Prepare buffer solutions of desired pH values (e.g., pH 1.0-11.5) with a constant ionic
strength (e.g., 0.5 M).

Dissolve a known concentration of moxalactam (either the R/S mixture or isolated epimers)
in the prepared buffer solutions.

Incubate the solutions in a constant temperature bath (e.g., 37°C).

At predetermined time intervals, withdraw aliquots and immediately dilute with a cold mobile
phase or quenching solution to stop further reaction.

. Chromatographic Conditions:

Instrument: High-Pressure Liquid Chromatography (HPLC) system with a UV detector.
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e Column: A reverse-phase column (e.g., C18) suitable for separating the R and S epimers
and any degradation products.

» Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer)
and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be
optimized for resolution.

o Flow Rate: Typically 1.0 mL/min.

» Detection Wavelength: Monitor the eluent at a wavelength where moxalactam has
significant absorbance (e.g., 270-280 nm).[20]

o Temperature: Maintain the column at a constant temperature to ensure reproducible
retention times.

c. Data Analysis:

« ldentify and quantify the peaks corresponding to the R-epimer, S-epimer, and any major
degradation products using a validated integration method.

» Plot the natural logarithm of the concentration of each epimer versus time.

o Determine the pseudo-first-order rate constants for degradation and epimerization from the
slopes of these plots.

Protocol for B-Lactamase Stability Assay

This protocol describes a spectrophotometric method to assess the stability of moxalactam
against B-lactamase hydrolysis.

a. Reagents and Materials:

o Moxalactam solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH
7.0).

o Purified B-lactamase enzyme solution.

o UV-Vis spectrophotometer.
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. Procedure:
Pipette the moxalactam solution into a quartz cuvette.

Place the cuvette in the spectrophotometer and record the initial absorbance at the
wavelength corresponding to the intact 3-lactam ring (typically around 260-270 nm).

Initiate the reaction by adding a small volume of the B-lactamase solution to the cuvette and

mix quickly.

Monitor the change in absorbance over time. Hydrolysis of the 3-lactam ring results in a
decrease in absorbance at this wavelength.

As a control, perform the same experiment with a known (-lactamase-labile cephalosporin
(e.g., cephaloridine).

. Data Analysis:

Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time

curve.

Compare the rate of hydrolysis of moxalactam to that of the control substrate. A significantly
lower rate indicates stability against the tested -lactamase.
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Caption: Mechanism of action of moxalactam leading to bacterial cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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